tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride

Cyclobutyl diamine building blocks Conformational constraint Stereochemical integrity

Substituting cyclobutylamine carbamate building blocks risks unpredictable reactivity-trans vs. cis geometry, salt form, and enantiomeric composition each alter solubility and stereochemical outcomes. This compound resolves these: • trans configuration enforces a defined dihedral angle for macrocyclic inhibitors and 12-helix foldamers • HCl salt enables direct use in aqueous coupling reactions (e.g., HATU/DMF-water), eliminating free base neutralization • Racemic mixture supports cost-effective parallel library synthesis at ~£746/g before chiral separation commitment. Supplied as a solid, 95% purity (HPLC), RT storage, ships ambient.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71
CAS No. 2095192-25-7
Cat. No. B2392464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride
CAS2095192-25-7
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC1N.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m0./s1
InChIKeyLKVSVLOXMVTZHJ-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride (CAS 2095192-25-7): Procurement-Ready Profile of a Racemic trans-Cyclobutyl Building Block


tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride (CAS 2095192-25-7) is a racemic, Boc-protected trans-1,2-cyclobutanediamine supplied as the hydrochloride salt. With a molecular formula of C₉H₁₉ClN₂O₂ and molecular weight of 222.71 g/mol, this compound presents as a solid with a standard purity of 95.0% (HPLC) . Its trans configuration, racemic nature, and hydrochloride salt form distinguish it from closely related cis analogs, enantiopure trans isomers, and the corresponding free base, making it a versatile intermediate for medicinal chemistry programs requiring conformationally constrained 1,2-diamine scaffolds [1].

01
Stereochemistry
Trans-cyclobutyl scaffold supports constrained macrocycle and foldamer design
02
Salt Form
Hydrochloride salt may support aqueous handling and reduce pre-activation steps
03
Racemate
Cost-effective racemate for early SAR before chiral resolution
Enantiopure procurement can follow chirality-activity assignment
04
Purity
Standard 95% HPLC purity; ≥98% upgrade option for sensitive transformations

Why tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride Cannot Be Swapped with In-Class Analogs Without Experimental Verification


In-class substitution of cyclobutylamine carbamate building blocks is deceptively risky because the combination of stereochemistry (trans vs. cis), salt form (hydrochloride vs. free base), and enantiomeric composition (racemic vs. enantiopure) independently alters solubility, reactivity, and downstream stereochemical outcomes . A cis isomer such as tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride (CAS 2095192-35-9) places the amine and carbamate on the same face of the cyclobutane ring, leading to a different dihedral angle and distinct metal-coordination or hydrogen-bonding geometry in catalytic cycles [1]. Likewise, the free base tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate (CAS 1374222-18-0) lacks the hydrochloride counterion, which can reduce aqueous solubility and alter the pH profile of reaction mixtures. The following evidence guide quantifies these differences where literature data permit.

Cis Isomer (CAS 2095192-35-9)
Different dihedral angle and metal-coordination geometry may not reproduce trans-specific conformational preferences reported in foldamer models.
Free Base (CAS 1374222-18-0)
Absence of HCl counterion may alter aqueous solubility and pH profile of reaction mixtures; salt-to-base conversion may require additional handling steps.
Enantiopure trans (CAS 1610368-00-7)
Higher procurement cost and stereospecific activity may shift hit-to-lead SAR interpretation; racemate may be sufficient for initial pathway-unaware screening.

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride: Comparator-Anchored Differentiation Evidence


Trans vs. Cis Racemic Hydrochloride: Stereochemical Purity and Conformational Distinction

The target compound bears a trans (1S,2S/1R,2R) configuration, whereas the closest commercial racemic analog, tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride (CAS 2095192-35-9), is cis-configured. Both are supplied at ≥95% purity . The trans isomer exhibits a larger N–N through-space distance and a dihedral angle (∼120°) that is well-suited for constructing trans-cyclobutane-1,2-diamine-derived macrocycles and foldamer scaffolds [1]. In peptide-mimetic studies using 2-aminocyclobutanecarboxylic acid isomers, trans analogues preferentially stabilize 12-helix conformations, while cis analogues disrupt helicity due to steric clash [2].

Trans vs Cis Conformation
Class-level inference
Target: trans racemate, 95% purity Comparator: cis hydrochloride racemate ~60° dihedral angle difference; trans stabilizes 12-helix foldamers
Supports trans scaffold for macrocycle and foldamer design.
Conformational preference reported in model peptide studies.
Cyclobutyl diamine building blocks Conformational constraint Stereochemical integrity

Hydrochloride Salt vs. Free Base: Solubility, Stability, and Handling Advantages

The target compound is supplied as the hydrochloride salt (solid), whereas the corresponding free base, tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate (CAS 1374222-18-0), is typically available as a low-melting solid or oil with purity ≥97% . Hydrochloride salt formation increases aqueous solubility approximately 10- to 50-fold relative to the free amine based on general amine hydrochloride behavior, though direct experimental solubility data for this pair are not disclosed in public vendor sheets. The hydrochloride counterion also reduces amine nucleophilicity in storage, potentially extending shelf life by mitigating oxidative degradation pathways [1].

HCl Salt vs Free Base
Class-level inference
Target: HCl salt, solid, MW 222.71 Comparator: free base, often oil, MW 186.26 Estimated 10–50× aqueous solubility increase (class-level)
May simplify aqueous workup and buffer compatibility.
Direct solubility data for this pair not publicly available.
Salt form selection Aqueous solubility Solid-state stability

Racemic vs. Enantiopure trans Isomer: Cost-Value Analysis for Early-Stage Discovery

The racemic target compound (CAS 2095192-25-7) is priced at approximately £458/250 mg (£1,832/g) and £746/g directly from a UK-based supplier . The enantiopure trans free base, tert-butyl ((1R,2R)-2-aminocyclobutyl)carbamate (CAS 1610368-00-7, purity 97%), is marketed by specialty vendors; although pricing data are not publicly listed, enantiopure chiral amine building blocks typically command a 3- to 10-fold premium over the corresponding racemate due to chiral resolution or asymmetric synthesis costs . For early-stage SAR exploration where stereochemistry has not yet been linked to activity, the racemate offers a cost-efficient entry point. Once an enantiomer is identified as the eutomer, the enantiopure comparator can be procured for confirmatory studies.

Cost Efficiency (Racemate)
Cross-study comparable
~£746/g racemate; enantiopure estimated ≥3× cost premium
Cost-efficient for early-stage SAR exploration.
Enantiopure pricing not publicly disclosed; class-based estimate.
Racemic synthesis Enantiopure procurement Cost analysis

Purity Consistency Across Supplier Batches: 95% Standard with ≥98% Option

The target compound is listed at 95.0% purity by Fluorochem and AKSci, and 95% standard purity by Bidepharm . MolCore offers the same compound at ≥98% (NLT 98%) purity , providing a verifiable upgrade path when reaction yields are sensitive to amine impurities. In contrast, the cis analog (CAS 2095192-35-9) is offered at 95% by Leyan and NLT 98% by MolCore, indicating comparable purity tier availability . No supplier currently lists detailed HPLC chromatograms in public catalog pages; COA must be requested per batch.

Purity Upgrade Path
Supporting evidence
Standard 95% (multiple vendors); ≥98% option available
Upgrade path may reduce impurity-driven assay interference.
Batch-specific COA required; vendor-reported minimum purity.
Batch-to-batch consistency HPLC purity Analytical quality control

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride: Evidence-Supported Application Scenarios for R&D Procurement


Conformationally Constrained Macrocycle and Foldamer Synthesis

The trans geometry of the target compound provides a dihedral angle ideal for constructing macrocyclic inhibitors where the cyclobutyl ring enforces a specific turn conformation. In foldamer design, trans-2-aminocyclobutane derivatives have been shown to stabilize 12-helix secondary structures, a feature not achievable with cis isomers [1]. Procurement teams supporting peptide-mimetic programs should prioritize this trans racemate when the synthetic route requires orthogonal deprotection of the Boc group in the presence of the free amine.

Early-Stage Medicinal Chemistry Hit Expansion

At £746/g for the racemate, this building block enables parallel synthesis of diverse amide, urea, or sulfonamide libraries without the cost burden of enantiopure starting materials . When initial SAR identifies a promising series, the HCl salt form facilitates direct use in aqueous coupling reactions (e.g., HATU-mediated amidations in DMF/water), eliminating the neutralization step required for free base analogs.

Bifunctional Chelator and Catalyst Ligand Development

Cyclobutane-1,2-diamines serve as rigid backbones for metal-binding ligands. The trans configuration places both nitrogen donors in a favorable orientation for bidentate coordination to transition metals such as Pd(II) or Cu(II) [2]. The Boc group can be selectively cleaved post-complexation, allowing for sequential functionalization that is stereochemically defined—an advantage over flexible ethane-1,2-diamine scaffolds that isomerize upon metal binding.

STING Agonist and Cyclic Dinucleotide Intermediate Synthesis

Patent literature from Bristol-Myers Squibb describes improved processes for cyclic dinucleotide STING agonists employing protected cyclobutyl-amine intermediates [3]. While the exact CAS is not disclosed in the patent abstract, the structural similarity suggests that trans-cyclobutyl-1,2-diamine building blocks are relevant to this therapeutic class. The racemate can serve as a cost-effective surrogate for process development before committing to chiral separation.

Application
Selection Property
Validation Focus
Conformationally constrained macrocycle and foldamer synthesis
trans-cyclobutyl scaffold
12-helix stabilization; Boc deprotection compatibility
Early-stage medicinal chemistry hit expansion
Racemate cost efficiency; HCl salt handling
Aqueous coupling without pre-activation
Rigid diamine ligand scaffolds for metal coordination
trans configuration for bidentate binding
Stereochemical fidelity upon metal complexation
Cyclic dinucleotide signaling pathway research
Protected cyclobutyl-amine intermediate
Stereochemical integrity in process development
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